molecular formula C12H12BrN3O3 B3196896 1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 1001519-06-7

1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No. B3196896
M. Wt: 326.15 g/mol
InChI Key: APIQKCZBQVFNBF-UHFFFAOYSA-N
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Description


1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a chemical compound with the following properties:



  • Molecular Formula : C<sub>13</sub>H<sub>10</sub>BrN<sub>3</sub>O

  • Molecular Weight : 304.148 g/mol

  • CAS Number : 303777-51-7

  • Linear Formula : !C13H10BrN3O



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of 1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole consists of a pyrazole ring with substituents. The bromine atom is attached to the phenoxymethyl group, and the nitro group is positioned at another carbon. The overall structure is crucial for understanding its properties and reactivity.




Chemical Reactions Analysis


1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole may participate in various chemical reactions, including substitution, reduction, and cyclization. Exploring its reactivity with nucleophiles, bases, or reducing agents would provide valuable insights.



Physical And Chemical Properties Analysis



  • Melting Point : Not specified (requires experimental determination)

  • Solubility : Solubility in various solvents (e.g., water, organic solvents)

  • Stability : Stability under different conditions (light, temperature, pH)

  • Color : Likely yellow or pale-colored due to the nitro group


Safety And Hazards



  • Toxicity : Assess toxicity based on structure and functional groups.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions



  • Investigate its biological activity (e.g., antimicrobial, anticancer).

  • Explore modifications to enhance stability or reactivity.

  • Collaborate with computational chemists for predictive modeling.


properties

IUPAC Name

1-[(4-bromophenoxy)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-8-12(16(17)18)9(2)15(14-8)7-19-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIQKCZBQVFNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=C(C=C2)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190810
Record name 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

CAS RN

1001519-06-7
Record name 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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